Benzyl 3-{[(4-methylphenyl)sulfanyl]methyl}cyclobutyl ether
Overview
Description
Benzyl 3-{[(4-methylphenyl)sulfanyl]methyl}cyclobutyl ether is an organic compound characterized by its unique structure, which includes a benzyl group, a cyclobutyl ring, and a sulfanyl group attached to a methylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-{[(4-methylphenyl)sulfanyl]methyl}cyclobutyl ether typically involves a multi-step process. One common method includes the following steps:
Formation of the cyclobutyl ring: This can be achieved through a cyclization reaction of a suitable precursor.
Introduction of the sulfanyl group: This step involves the reaction of the cyclobutyl intermediate with a sulfanylating agent, such as 4-methylphenyl thiol.
Attachment of the benzyl group: The final step involves the etherification of the sulfanyl-cyclobutyl intermediate with benzyl alcohol under suitable conditions, such as the presence of a base like sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzyl ether linkage or the sulfanyl group, potentially yielding alcohols or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position, where the ether linkage can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or thiols.
Substitution: Various substituted ethers depending on the nucleophile used.
Scientific Research Applications
Benzyl 3-{[(4-methylphenyl)sulfanyl]methyl}cyclobutyl ether has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 3-{[(4-methylphenyl)sulfanyl]methyl}cyclobutyl ether depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group can participate in redox reactions, influencing cellular oxidative stress pathways. The cyclobutyl ring and benzyl ether moiety may contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Benzyl 3-{[(phenyl)sulfanyl]methyl}cyclobutyl ether: Lacks the methyl group on the phenyl ring.
Benzyl 3-{[(4-methylphenyl)sulfanyl]methyl}cyclopropyl ether: Contains a cyclopropyl ring instead of a cyclobutyl ring.
Benzyl 3-{[(4-methylphenyl)sulfanyl]methyl}cyclopentyl ether: Contains a cyclopentyl ring instead of a cyclobutyl ring.
Uniqueness: Benzyl 3-{[(4-methylphenyl)sulfanyl]methyl}cyclobutyl ether is unique due to the combination of its structural features, including the cyclobutyl ring and the 4-methylphenyl sulfanyl group
Properties
IUPAC Name |
1-methyl-4-[(3-phenylmethoxycyclobutyl)methylsulfanyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22OS/c1-15-7-9-19(10-8-15)21-14-17-11-18(12-17)20-13-16-5-3-2-4-6-16/h2-10,17-18H,11-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJUGFXGLYAVGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2CC(C2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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